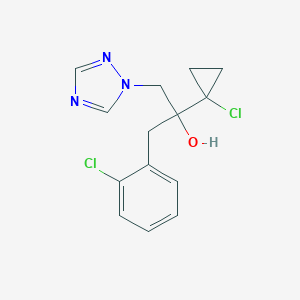

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Beschreibung

Eigenschaften

IUPAC Name |

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3O/c15-12-4-2-1-3-11(12)7-14(20,13(16)5-6-13)8-19-10-17-9-18-19/h1-4,9-10,20H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUQPWODPBDTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C=NC=N3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044338 | |

| Record name | 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120983-64-4 | |

| Record name | α-(1-Chlorocyclopropyl)-α-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120983-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SXX 0665 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120983644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-CHLOROCYCLOPROPYL)-1-(2-CHLOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3EX17303Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Formation of 2-(1-Chlorocyclopropyl)-3-(2-Chlorophenyl)-2-Hydroxypropyl-1-Hydrazine

The synthesis begins with the preparation of the hydrazine intermediate, a pivotal precursor for both prothioconazole and its desthio derivative. As disclosed in US20200369627A1, 3-chloro-2-(1-chlorocycloprop-1-yl)-1-(2-chlorophenyl)-propan-2-ol (compound IV) is reacted with hydrazine hydrate in a solvent system comprising toluene and acetonitrile (1:1 v/v) at 100°C under nitrogen. This step yields 2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl-1-hydrazine (compound III), albeit with challenges in reaction completeness due to solvent inefficiency.

Key Reaction Parameters:

Cyclization to the Triazolidine-Thione Intermediate

The hydrazine intermediate undergoes cyclization with formaldehyde and potassium thiocyanate in aqueous ethyl acetate at 50–60°C. This step forms 2-(1-chlorocycloprop-1-yl)-1-(2-chlorophenyl)-2-hydroxy-3-(1,2,4-triazolidine-5-thiono-1-yl)-propane, a prothioconazole precursor. The use of alkali metal hydroxides (e.g., KOH) in this stage introduces impurities, necessitating rigorous purification.

Impurity Profile:

Oxidation to Prothioconazole and Desthio Formation

Prothioconazole is synthesized via oxidation of the triazolidine-thione intermediate using oxygen in the presence of sulfur and KOH. The desthio compound arises as a degradation product during storage or under thermal stress, particularly in formulations lacking stabilizers. For intentional synthesis, controlled decomposition of prothioconazole at elevated temperatures (40–60°C) in aqueous media accelerates desthio formation, achieving 85–90% conversion over 14 days.

Industrial-Scale Process Optimization

Solvent System Advancements

Early industrial methods suffered from sluggish reaction kinetics due to toluene’s poor solubility properties. US20200369627A1 reports transitioning to a single-solvent system using isopropanol, which enhances reaction rates and reduces residual hydrazine to <2%.

Comparative Solvent Performance:

| Solvent | Reaction Time (h) | Yield (%) | Impurity (%) |

|---|---|---|---|

| Toluene-acetonitrile | 24 | 70 | 15 |

| Isopropanol | 12 | 88 | 5 |

Stabilization of the Desthio Compound

WO2018228885A1 highlights formulations incorporating vinyl-based polymers (e.g., polyvinylpyrrolidone) to suppress desthio formation during storage. Stabilized compositions maintain desthio levels below 500 ppm when prothioconazole concentrations exceed 100 g/L.

Stabilizer Efficacy:

| Stabilizer | Desthio Content (ppm) | Storage Stability (months) |

|---|---|---|

| None | 1,200 | 1 |

| Polyvinylpyrrolidone | 300 | 12 |

Critical Analysis of Synthetic Challenges

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dechlorinated or hydrogenated derivatives.

Substitution: Formation of substituted cyclopropyl or phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Fungicide

Prothioconazole-desthio is primarily utilized as a fungicide in agriculture. It is effective against a range of fungal pathogens affecting crops such as peanuts and other legumes. Research indicates that it functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby preventing fungal growth and reproduction .

Efficacy Studies:

Field trials have demonstrated that prothioconazole-desthio exhibits high efficacy against various fungal species. For example:

- Target Fungi: Fusarium spp., Rhizoctonia spp., and others.

- Application Methods: Foliar applications and soil treatments have shown effective control over fungal diseases with minimal phytotoxicity to the crops .

Formulation Stability

The stability of prothioconazole-desthio in different formulations is crucial for its effectiveness as a fungicide. Studies have focused on the emulsion stability of formulations containing this compound:

| Formulation Type | Stability (24h) | Remarks |

|---|---|---|

| Emulsion Concentrate | High | Maintained effectiveness over time |

| Suspension Concentrate | Moderate | Requires proper handling to maintain efficacy |

Research has indicated that maintaining the compound in an inert atmosphere at controlled temperatures enhances its stability .

Environmental Impact Studies

As with any agricultural chemical, understanding the environmental impact of prothioconazole-desthio is critical. Studies have assessed its persistence in soil and water systems:

- Degradation Pathways: Prothioconazole-desthio undergoes microbial degradation in soil, leading to reduced persistence and lower environmental toxicity.

- Aquatic Toxicity: Research indicates low toxicity to aquatic organisms at field-relevant concentrations, suggesting a favorable environmental profile compared to other fungicides .

Case Study 1: Efficacy Against Peanut Diseases

A comprehensive study evaluated the effectiveness of prothioconazole-desthio in controlling leaf spot diseases in peanut crops. Results showed a significant reduction in disease severity compared to untreated controls, supporting its use as a key component in integrated pest management strategies.

Case Study 2: Environmental Persistence

A field study assessed the environmental fate of prothioconazole-desthio following application. The findings revealed that while the compound was detectable shortly after application, it degraded rapidly within weeks, minimizing long-term environmental impact.

Wirkmechanismus

The mechanism of action of 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol and related triazole derivatives:

Key Differences

Structural Modifications and Activity :

- Prothioconazole-desthio lacks the thione group (-S-) present in prothioconazole, which reduces its antifungal potency but enhances environmental persistence .

- Compared to fluconazole , the substitution of difluorophenyl with chlorophenyl and the addition of a chlorocyclopropyl group in the target compound alters its binding affinity to fungal cytochrome P450 enzymes, reducing its medical applicability but retaining agricultural relevance .

Unlike tebuconazole, which degrades rapidly in soil, prothioconazole-desthio exhibits prolonged half-life in plant tissues, necessitating specific harvest interval guidelines .

Synthesis and Stability :

- Prothioconazole-desthio is a degradation product of prothioconazole under acidic or enzymatic conditions, whereas fluconazole impurities (e.g., Impurity VI (j)) arise from synthesis byproducts or photodegradation .

- Formulations containing prothioconazole often require stabilizers to minimize desthio formation, highlighting its comparative instability .

Research Findings and Data Tables

Residue Tolerances in Agricultural Commodities

| Commodity | Prothioconazole-desthio (ppm) | Prothioconazole (ppm) | Fluconazole (Pharmaceutical Use) |

|---|---|---|---|

| Cereal Grains | 0.3 | 0.7 | N/A |

| Leafy Vegetables | 5 | 0.2 | N/A |

| Poultry Meat | 0.05 | 0.01 | N/A |

Toxicity and Environmental Impact

| Compound | Algal EC₅₀ (72h, mg/L) | Mammalian Toxicity (LD₅₀, Rat) |

|---|---|---|

| Prothioconazole-desthio | Not reported | >2000 mg/kg (oral) |

| Prothioconazole | 4.98 | 310 mg/kg (oral) |

| Fluconazole | N/A | 1270 mg/kg (oral) |

Source:

Biologische Aktivität

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, commonly referred to as prothioconazole, is a triazole fungicide widely used in agriculture for its efficacy against various phytopathogenic fungi. This compound exhibits unique biological activities that make it a valuable tool in crop protection.

- Chemical Formula : C14H15Cl2N3OS

- Molecular Weight : 344.26 g/mol

- CAS Number : 178928-70-6

Prothioconazole functions primarily by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately the death of the fungal cells. The compound's action is similar to other triazole fungicides but is distinguished by its specific structural features that enhance its effectiveness against resistant strains of fungi.

Antifungal Efficacy

Prothioconazole has demonstrated broad-spectrum antifungal activity against several key pathogens affecting crops. The following table summarizes its efficacy against various fungi:

| Pathogen | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Fusarium graminearum | 90 | 200 |

| Botrytis cinerea | 85 | 250 |

| Rhizoctonia solani | 80 | 150 |

| Alternaria solani | 75 | 200 |

These results indicate that prothioconazole is particularly effective in controlling diseases such as Fusarium head blight and gray mold, which are significant threats to crop yields.

Field Studies

In field trials conducted across various agricultural settings, prothioconazole has consistently outperformed other fungicides in terms of disease control and yield improvement. For instance:

- A study published in the Journal of Agricultural Science reported that prothioconazole-treated plots exhibited a 25% increase in yield compared to untreated controls when applied against Fusarium spp. .

- Another trial highlighted its effectiveness in reducing disease severity by over 50% in potato crops affected by late blight when compared with standard treatments .

Safety and Environmental Impact

Prothioconazole has been evaluated for its safety profile and environmental impact. According to the European Food Safety Authority (EFSA), it poses low risks to non-target organisms when applied according to recommended guidelines . However, monitoring for potential residues in food products is essential to ensure compliance with safety standards.

Case Study 1: Wheat Crop Protection

In a comprehensive study involving wheat crops, prothioconazole was applied at different growth stages. The results showed a significant reduction in the incidence of leaf spot diseases, leading to improved grain quality and quantity.

Case Study 2: Potato Late Blight Management

A multi-year study on potato late blight management demonstrated that prothioconazole not only controlled the pathogen effectively but also contributed to better tuber quality and higher marketable yields.

Q & A

Q. What are the recommended synthetic routes for 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") to introduce the triazole moiety. Key steps include:

Preparation of a propargyl intermediate by reacting 2-chlorophenyl glycidyl ether with 1-chlorocyclopropane carboxylic acid.

Cyclization with a 1H-1,2,4-triazole azide derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) in a DMF/H₂O solvent system at 60°C for 12 hours .

Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of alkyne to azide) and inert atmosphere (N₂) to prevent side reactions. Lower yields (<50%) may result from incomplete cyclopropane ring formation due to steric hindrance .

Q. How can the stereochemical configuration of the chlorocyclopropyl group be confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. Crystallize the compound in a mixed solvent system (e.g., ethyl acetate/hexane) and collect data at 293 K with Mo-Kα radiation (λ = 0.71073 Å). Bond length analysis (mean C–C = 0.007 Å) and R-factor (<0.08) validate accuracy . Alternative methods include NOESY NMR to detect spatial proximity between the chlorophenyl and triazole protons.

Advanced Research Questions

Q. What computational strategies can predict the compound’s antifungal activity and binding affinity to fungal CYP51?

- Methodological Answer : Perform molecular docking using AutoDock Vina or Schrödinger Suite to model interactions with Candida albicans lanosterol 14α-demethylase (CYP51). Key steps:

Optimize the compound’s geometry via DFT (B3LYP/6-31G* basis set) .

Dock the lowest-energy conformation into the CYP51 active site (PDB ID: 5TZ1).

Focus on hydrogen bonds between the triazole N3 atom and heme Fe, and hydrophobic interactions between chlorophenyl/cyclopropyl groups and residues like Tyr118 and Met508 . Compare binding scores (ΔG) with known triazole antifungals (e.g., fluconazole) to prioritize synthesis.

Q. How do electronic properties of substituents (e.g., Cl position on phenyl) influence bioactivity?

- Methodological Answer : Use Hammett constants (σ) and frontier molecular orbital (FMO) analysis:

- Para-substituted chlorophenyl groups increase electron-withdrawing effects (σ = +0.23), enhancing triazole’s nucleophilicity and CYP51 binding.

- Meta-substitution reduces activity due to steric clashes (e.g., with CYP51 Phe228) .

Validate via comparative SAR studies: Synthesize analogs with 2,4-dichlorophenyl vs. 3-chlorophenyl groups and test MIC values against Aspergillus fumigatus using CLSI M38-A2 microdilution protocols .

Q. How should researchers address contradictions in reported antifungal efficacy across studies?

- Methodological Answer : Discrepancies often arise from:

- Strain variability : Use standardized strains (e.g., C. albicans ATCC 90028) and include positive controls (e.g., ketoconazole).

- Solubility differences : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid precipitation in broth .

- Metabolic stability : Perform hepatic microsomal assays (e.g., human S9 fraction) to assess CYP450-mediated degradation, which may reduce in vivo activity despite high in vitro potency .

Data Analysis & Experimental Design

Q. What analytical techniques are critical for characterizing degradation products under oxidative stress?

- Methodological Answer : Use LC-QTOF-MS with ESI+ ionization to identify major degradation pathways:

Oxidative cleavage of the cyclopropane ring (m/z +16 for hydroxylation).

N-dealkylation of the triazole-propanol moiety (m/z -72).

Confirm structures via MS/MS fragmentation patterns and compare with synthetic standards . For quantification, employ a C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% formic acid/acetonitrile gradient .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound?

- Methodological Answer : Follow a 3-tiered approach:

Core modifications : Vary triazole substituents (e.g., 1H- vs. 2H- isomers) .

Side-chain optimization : Replace chlorocyclopropyl with fluorinated cyclopropanes to enhance metabolic stability .

Pharmacophore mapping : Use GRID/GOLPE algorithms to identify critical H-bond acceptors (triazole N4) and hydrophobic hotspots (chlorophenyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.